![molecular formula C18H20N2O3 B5435696 3-cyclopentyl-N-(5-nitro-1-naphthyl)propanamide](/img/structure/B5435696.png)
3-cyclopentyl-N-(5-nitro-1-naphthyl)propanamide
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Overview
Description
3-cyclopentyl-N-(5-nitro-1-naphthyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPN and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of CPN involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. CPN inhibits both COX-1 and COX-2 enzymes, making it a non-selective COX inhibitor.
Biochemical and Physiological Effects:
CPN has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. CPN has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
CPN has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, its low water solubility and poor stability in aqueous solutions may limit its use in some experiments.
Future Directions
There are several future directions for research on CPN. One potential area of research is the development of novel COX inhibitors that exhibit greater selectivity for COX-2 enzymes, which are responsible for inflammation and pain. Another area of research is the development of CPN derivatives with improved pharmacokinetic properties, such as increased water solubility and stability in aqueous solutions. Additionally, CPN may have potential applications in the development of novel anti-inflammatory, analgesic, and antipyretic drugs.
Synthesis Methods
The synthesis of CPN involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing CPN involves the reaction of 5-nitro-1-naphthylamine with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with propanoyl chloride to yield CPN.
Scientific Research Applications
CPN has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.
properties
IUPAC Name |
3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(12-11-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-10-17(15)20(22)23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEXXTLJYOXBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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